1-Methoxy-4-methyl-d3-benzene

Übersicht

Beschreibung

Synthesis Analysis The synthesis of compounds related to 1-Methoxy-4-methyl-d3-benzene involves complex reactions, including ring-opening followed by ring closure processes, and Cope rearrangement of divinyl-cyclopropane to construct the compound's skeleton. Such methods lead to the formation of various derivatives through intramolecular and intermolecular interactions, highlighting the intricate methods required for synthesizing such compounds (Halim & Ibrahim, 2022; Bradbury, Gilchrist, & Rees, 1982).

Molecular Structure Analysis The molecular structure of related compounds, such as 1-methoxy-4-[(phenylselanyl)methyl]benzene, shows that they adopt conformations allowing for hyperconjugation interactions, albeit without significant differences in bond lengths that would indicate strong hyperconjugation effects. This suggests subtle structural variations in these molecules that do not drastically affect their bond lengths (J. White & P. Blanc, 2014).

Chemical Reactions and Properties 1-Methoxy-4-methyl-d3-benzene derivatives undergo various chemical reactions, including oxidation processes and complex cycloadditions. For example, the oxidation of 1,4-bis(3-methoxythiophene-2-yl)benzene derivatives elucidates the mechanism of electron transfer and the formation of oxidized species, indicating the compound's reactivity towards oxidative conditions (Sakamoto, Hiroi, & Sato, 2003).

Physical Properties Analysis The physical properties, such as fluorescence and phase behavior of compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit, are of interest due to their potential in creating liquid crystalline systems. The flat shape of the conjugated unit contributes to smectic-like packing at high temperatures, and the introduction of lateral flexible units can influence the stability of these phases (Acierno et al., 2002).

Chemical Properties Analysis The chemical properties of derivatives like 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans demonstrate the influence of substituents on the molecule's reactivity and the selectivity of the formation of five- or six-membered rings through oxidative Pd-catalyzed cyclization/alkoxycarbonylation. Such reactions highlight the versatility and reactivity of these compounds towards forming complex structures with potential biological and chemical applications (Bacchi et al., 2004).

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamides (BTAs) have shown significant importance across a range of disciplines due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. This allows for their utilization in applications spanning from nanotechnology to polymer processing and biomedical applications. BTAs' ability to self-assemble into nanometer-sized rod-like structures stabilized by H-bonding highlights the potential for molecules with benzene cores, such as 1-Methoxy-4-methyl-d3-benzene, in the development of novel materials and devices (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial Research

The review on monoterpenes, specifically p-Cymene, which is structurally related to 1-Methoxy-4-methyl-d3-benzene, outlines its antimicrobial potential. This compound, found in over 100 plant species, exhibits a range of biological activities including antimicrobial effects. Such properties underscore the research interest in similar compounds for developing new antimicrobial agents or enhancing the functionality of biomaterials (Marchese et al., 2017).

Green Chemistry and Catalysis

Research on the oxidative methylation of aromatics over zeolite catalysts, using methane conversion as an example, demonstrates the interest in utilizing aromatic compounds within green chemistry practices. Such methodologies, focusing on the transformation of simple hydrocarbons into more valuable products, could be relevant for exploring reactions involving 1-Methoxy-4-methyl-d3-benzene in an environmentally friendly manner (Adebajo, 2007).

Environmental Science

The atmospheric reactivity of methoxyphenols, which include molecules structurally related to 1-Methoxy-4-methyl-d3-benzene, has been reviewed, highlighting their role as potential tracers for biomass burning and their impact on air quality and climate. This area of research points towards the importance of understanding the environmental behavior and transformation products of similar compounds (Liu, Chen, & Chen, 2022).

Eigenschaften

IUPAC Name |

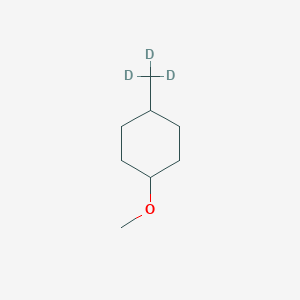

1-methoxy-4-(trideuteriomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-3-5-8(9-2)6-4-7/h7-8H,3-6H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAPYXHNMYKBKN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1CCC(CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161926 | |

| Record name | 1-Methoxy-4-methyl-d3-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-4-methyl-d3-benzene | |

CAS RN |

14202-49-4 | |

| Record name | 1-Methoxy-4-methyl-d3-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014202494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-4-methyl-d3-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.